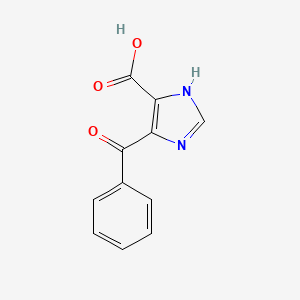4-benzoyl-1H-imidazole-5-carboxylic acid
CAS No.: 313968-01-3
Cat. No.: VC4597466
Molecular Formula: C11H8N2O3
Molecular Weight: 216.196
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 313968-01-3 |
|---|---|
| Molecular Formula | C11H8N2O3 |
| Molecular Weight | 216.196 |
| IUPAC Name | 4-benzoyl-1H-imidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H8N2O3/c14-10(7-4-2-1-3-5-7)8-9(11(15)16)13-6-12-8/h1-6H,(H,12,13)(H,15,16) |
| Standard InChI Key | XQMLPKHBEYBLNT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(NC=N2)C(=O)O |
Introduction
Structural and Physicochemical Properties
The compound’s imidazole ring adopts a planar conformation, with the benzoyl and carboxylic acid groups positioned ortho to each other. Key physicochemical parameters include:
The carboxylic acid group confers moderate acidity, while the benzoyl moiety enhances lipophilicity, influencing its pharmacokinetic behavior . Spectroscopic characterization via -NMR reveals distinct proton environments: the imidazole ring protons appear as singlet signals between δ 7.6–8.2 ppm, while aromatic protons from the benzoyl group resonate at δ 7.3–7.9 ppm .
Synthetic Methodologies
Acyl Chloride-Mediated Coupling
A common synthesis involves activating 1H-imidazole-5-carboxylic acid to its acyl chloride using oxalyl chloride, followed by coupling with benzophenone derivatives under basic conditions :
-
Coupling:
Reacting the acyl chloride with 3- or 4-aminobenzophenone in DMF at 90°C yields the target compound in 58–77% yield .
Alternative Routes
-
Microwave-assisted synthesis: Reduces reaction time from 18 hours to 30 minutes while maintaining yields >70% .
-
Solid-phase synthesis: Utilizes resin-bound imidazole precursors for high-throughput library generation .
Biological Applications and Mechanisms
Anticancer Activity
4-Benzoyl-1H-imidazole-5-carboxylic acid derivatives exhibit potent antiproliferative effects against melanoma (A375, WM-164) and prostate cancer (PC-3) cell lines, with IC values as low as 24 nM . Key mechanisms include:
-
Tubulin polymerization inhibition: Competes with colchicine for binding to β-tubulin’s Cys-241 residue, disrupting microtubule assembly .
-
Overcoming multidrug resistance: Retains efficacy in paclitaxel-resistant cell lines (resistance index = 1.3 vs. 69.3 for paclitaxel) .
Anti-Inflammatory Action
Methylated analogs (e.g., 1-methyl-2-(4-X-benzoyl)imidazole-5-carboxylic acids) reduce carrageenan-induced edema in murine models by 62–78%, comparable to tolmetin . The carboxylic acid group chelates cyclooxygenase-2’s (COX-2) Arg-120, suppressing prostaglandin synthesis .
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume